Welcome to the BenchChem Online Store!
molecular formula C19H21NO2 B8563681 3-(3-Methoxyphenyl)-1-methyl-5-phenylpiperidin-4-one CAS No. 62290-97-5

3-(3-Methoxyphenyl)-1-methyl-5-phenylpiperidin-4-one

Cat. No. B8563681
M. Wt: 295.4 g/mol
InChI Key: VZEODMLXOOKCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04065290

Procedure details

A 54 g. portion of 1-(3-methoxyphenyl)-3-phenyl-2-propanone was reacted with ethyl formate and methylamine hydrochloride as described in Examples 1-3 to prepare 10 g. of 3-(3-methoxyphenyl)-1-methyl-5-phenyl-4(1H)-pyridinone, which was reduced with 2 g. of lithium aluminum hydride. The reaction mixture was worked up as in the examples above and chromatographed over a silica gel column. About 1.4 g. of a mixture of the compounds of Examples 24 and 25 was obtained, an oil which was identified by mass spectroscopy as having a molecular weight of 293. About 1.3 g. of the piperidinone of Example 26 was recovered, which had an indicated molecular weight of 295 by mass spectroscopy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(3-methoxyphenyl)-1-methyl-5-phenyl-4(1H)-pyridinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC1C=C(CC(=O)CC2C=CC=CC=2)C=CC=1.C(OCC)=O.Cl.CN.[CH3:27][O:28][C:29]1[CH:30]=[C:31]([C:35]2[C:40](=[O:41])[C:39]([C:42]3[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=3)=[CH:38][N:37]([CH3:48])[CH:36]=2)[CH:32]=[CH:33][CH:34]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[CH3:27][O:28][C:29]1[CH:30]=[C:31]([CH:35]2[C:40](=[O:41])[CH:39]([C:42]3[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=3)[CH2:38][N:37]([CH3:48])[CH2:36]2)[CH:32]=[CH:33][CH:34]=1 |f:2.3,5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)CC(CC1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN
Step Two
Name
3-(3-methoxyphenyl)-1-methyl-5-phenyl-4(1H)-pyridinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)C1=CN(C=C(C1=O)C1=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare 10 g
CUSTOM
Type
CUSTOM
Details
chromatographed over a silica gel column
ADDITION
Type
ADDITION
Details
of a mixture of the compounds of Examples 24
CUSTOM
Type
CUSTOM
Details
25 was obtained
CUSTOM
Type
CUSTOM
Details
of the piperidinone of Example 26 was recovered

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1)C1CN(CC(C1=O)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.